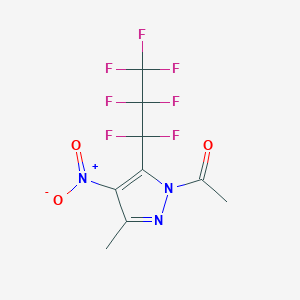
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole
Overview
Description
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a heptafluoropropyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine hydrate with a β-diketone or β-ketoester.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a nitrating mixture.
Addition of the Heptafluoropropyl Group: The heptafluoropropyl group can be introduced through a nucleophilic substitution reaction using a suitable heptafluoropropyl halide.
Acetylation: The final step involves the acetylation of the pyrazole ring using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of the heptafluoropropyl group.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors and modulating signal transduction pathways.
Reactive Intermediates: Generating reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
1-Acetyl-3-methyl-4-nitro-1H-pyrazole: Lacks the heptafluoropropyl group, which may result in different chemical and biological properties.
1-Acetyl-5-(trifluoromethyl)-3-methyl-4-nitro-1H-pyrazole: Contains a trifluoromethyl group instead of a heptafluoropropyl group, which may affect its reactivity and applications.
1-Acetyl-5-(pentafluoroethyl)-3-methyl-4-nitro-1H-pyrazole:
Uniqueness: 1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-methyl-4-nitropyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(18(17-3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTLQQBPSMBXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



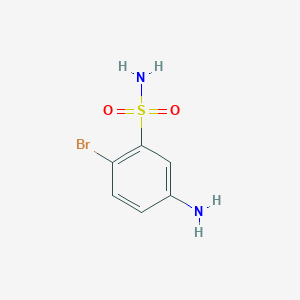

![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)

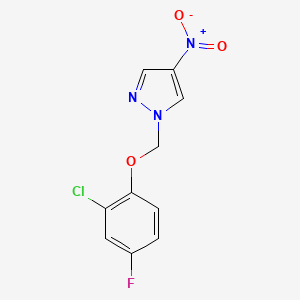


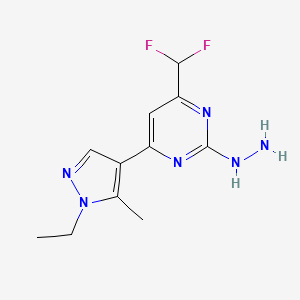
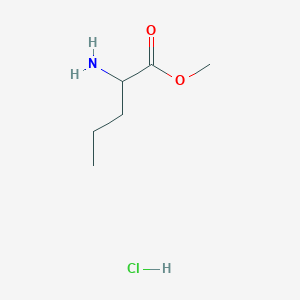
![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)

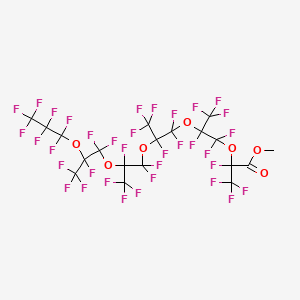
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
